Diisopropylidenegalactose
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Diisopropylidenegalactose is typically synthesized through the acetonide protection of galactose. The process involves the reaction of galactose with acetone in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid . The reaction is carried out under controlled conditions to ensure the selective formation of the diisopropylidene derivative.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of large reactors and precise control of temperature and pH to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Diisopropylidenegalactose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the isopropylidene groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxylamine and hydrazine are employed under mild acidic or basic conditions.
Major Products: The major products formed from these reactions include various derivatives of galactose, such as galactonic acid, galactitol, and substituted galactopyranoses .
Scientific Research Applications
Diisopropylidenegalactose has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which diisopropylidenegalactose exerts its effects is primarily through the protection of hydroxyl groups in carbohydrate molecules. The isopropylidene groups form stable cyclic acetals with the hydroxyl groups, preventing unwanted reactions at these sites . This protection allows for selective reactions at other functional groups, facilitating complex synthetic pathways in carbohydrate chemistry .
Comparison with Similar Compounds
- 1,2:5,6-Di-O-isopropylidene-D-glucose
- 1,2:3,5-Di-O-isopropylidene-D-mannose
- 1,2:3,4-Di-O-isopropylidene-D-fructose
Comparison: Diisopropylidenegalactose is unique in its ability to selectively protect hydroxyl groups in galactose, making it particularly useful in the synthesis of galactose derivatives . Compared to similar compounds, it offers higher stability and solubility, which enhances its utility in various chemical and industrial applications .
Properties
IUPAC Name |
(2R)-2-hydroxy-3,3-dimethyl-2-[(1S,2S,3S)-1,2,3,4-tetrahydroxy-5-methylhex-4-enyl]cyclopropan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O6/c1-5(2)6(13)7(14)8(15)9(16)12(18)10(17)11(12,3)4/h7-9,13-16,18H,1-4H3/t7-,8+,9+,12-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYQQHVJQYBRSW-JDVQERKKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C(C(C(C1(C(=O)C1(C)C)O)O)O)O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C([C@H]([C@@H]([C@@H]([C@]1(C(=O)C1(C)C)O)O)O)O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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